molecular formula C13H10ClF3N2O2 B4431119 N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4431119
M. Wt: 318.68 g/mol
InChI Key: JEBNVDFOXUYODY-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates metabolic pathways in response to changes in energy levels. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity. This results in the phosphorylation of downstream targets involved in glucose and lipid metabolism, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle and liver, improved insulin sensitivity and glucose tolerance, and decreased hepatic glucose production. This compound has also been shown to have anti-inflammatory effects and to improve mitochondrial function in skeletal muscle.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its specificity for AMPK activation and its ability to activate AMPK in a dose-dependent manner. However, this compound has limitations as well, including its potential off-target effects and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide, including the development of more potent and selective AMPK activators, the investigation of the long-term effects of this compound on metabolic health, and the exploration of its potential therapeutic applications in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, the potential off-target effects of this compound should be further investigated to ensure its safety for clinical use.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and liver. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c1-6-11(7(2)21-19-6)12(20)18-8-3-4-10(14)9(5-8)13(15,16)17/h3-5H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBNVDFOXUYODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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